Imidazole is a five-membered aromatic heterocycle containing two nitrogen atoms in the 1 and 3 positions. It is a water-soluble, crystalline solid at room temperature with amphoteric properties, capable of acting as both a weak acid and a notable base.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPTukSfquU_rdAJLpc5BahXT2auIUkgD7XE1P72dNenYD6-jA2SVU1nqmtSDv6Z1m9vgoC58HIB05n3g_tG4gOjHbMzc9EWovJnVJALKiX89exi9sVIBvupvCuSiLcuO1i)] Its unique electronic structure and the pKa of its conjugate acid (~7.0) make it a crucial component in biological systems, particularly in the amino acid histidine, and a versatile building block in pharmaceutical synthesis, organocatalysis, and materials science.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPTukSfquU_rdAJLpc5BahXT2auIUkgD7XE1P72dNenYD6-jA2SVU1nqmtSDv6Z1m9vgoC58HIB05n3g_tG4gOjHbMzc9EWovJnVJALKiX89exi9sVIBvupvCuSiLcuO1i)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkixib-30CR9ztw4Agk_sJAH76BTSF7CnMTfAYtOYRIjSdO-3CXO2tJinjauR4huvQFgchlsoHzLh7uf-tQLX3pqMo8KkSSEiBMp_AOeGNo0AOBUkpuCITpRAGDnXBBQ%3D%3D)] These fundamental properties dictate its utility as a buffer, ligand, and reactive scaffold, forming the basis for procurement decisions against its structural analogs.
While other diazoles like pyrazole (a 1,2-diazole) are structural isomers, they are not functionally equivalent, and substitution can lead to process failure or suboptimal performance. The 1,3-nitrogen arrangement in imidazole allows for efficient charge delocalization in its protonated form, making it a significantly stronger base (pKa of conjugate acid ~7.0) than pyrazole (pKa ~2.5) or pyridine (pKa ~5.2).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEidKhaI-vadn0UNDtymoQsvGnVVd9Djyf0KXS3Et3P8FFNaV2f7kXc9sIUTiQzK9Bc1gQ2kRSN6LrjdnIyQu4HBWlRSa41L6vJV8ansXp9kZIzSvAzabFnC9Y55YDTeX8eewlOAaOYEwUieE8xw4cScT1KNq1XFtfYdR8LSyjaF-SKNJo0_hqOSvyNBXxVPnSCwGRhCFfHV3DpB6sWQN7cNijqNpmXweXNyxT2ZWT2EPubx2Mug348Zphr5Qd80HjcyS8%3D)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHiLpUU3WfWwskXwK0oXMakpYS3l-IGG2T2fc5cjykKcT-mY1woVej6j89Q2LzMunzhkm6_TvhsClR2tlQoWNLUbV39RXb0_db7nPl8tTz1ftx6E1o3d6QhTAEn0w0-tNiPIe24JYU117kV4PUKsjdyV_ZauZCEPAXe8nPbt8z53iRl7YmGMBIlvvgwMowS)] This distinction is critical for applications requiring buffering capacity near neutral pH or specific proton-transfer kinetics in catalysis. Furthermore, the 1,3-positioning creates a unique steric and electronic profile for metal coordination, hydrogen bonding, and intermolecular packing, which directly impacts the formation, stability, and properties of resulting metal-organic frameworks (MOFs), ionic liquids, and crystalline solids when compared to 1,2-diazoles.[[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdFn_o78GRiIC-YmI-y77Qx6b2PjLdV6OWXcs8PqKqqFpB22nfHXFgm4m-FWo4nNddwDHY7s_gXuzFdqN8TJlkrIpJzL-IpYGLAwCfTFQJxJOvW9u54OSOd93yuoQexxb88fM4mu4EiZKVkz24DvupZEH11kvTGFV79GCqiGzlQkFw6bQ%3D)]
Imidazole is differentiated by a basicity that is well-suited for applications around neutral pH. The pKa of its conjugate acid is approximately 7.0. This is substantially higher than that of its structural isomer, pyrazole (pKa ~2.5), and the common N-heterocyclic base, pyridine (pKa ~5.2).[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEidKhaI-vadn0UNDtymoQsvGnVVd9Djyf0KXS3Et3P8FFNaV2f7kXc9sIUTiQzK9Bc1gQ2kRSN6LrjdnIyQu4HBWlRSa41L6vJV8ansXp9kZIzSvAzabFnC9Y55YDTeX8eewlOAaOYEwUieE8xw4cScT1KNq1XFtfYdR8LSyjaF-SKNJo0_hqOSvyNBXxVPnSCwGRhCFfHV3DpB6sWQN7cNijqNpmXweXNyxT2ZWT2EPubx2Mug348Zphr5Qd80HjcyS8%3D)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFO9z_-qcfmVIO4NsDXpJVLhC4okWfgKG1ODEmkwFdlRHI68Uyw1QJdxj7IfsPCbje5bRWdRQj_3hwaYNuP2FNeONeRv2tXrzZ0Y06WtbJgS0nX2ouHQuG_fYUu3VnkwqClcw7qv2cY9fYKO5abHg-lCzvKccI0b862NMCJGqU%3D)] This makes imidazole over 60 times more basic than pyridine and thousands of times more basic than pyrazole, a critical factor in biological buffers and pH-dependent syntheses.
| Evidence Dimension | pKa of Conjugate Acid |
| Target Compound Data | ~7.0 |
| Comparator Or Baseline | Pyrazole: ~2.5; Pyridine: ~5.2 |
| Quantified Difference | 4.5 pKa units higher than Pyrazole; 1.8 pKa units higher than Pyridine |
| Conditions | Aqueous solution, standard conditions. |
This specific pKa value makes imidazole the default choice for buffering in cell culture and biochemical assays operating near physiological pH (7.2-7.4), where pyridine and pyrazole are ineffective.
Imidazole presents a significant advantage in handling and processability compared to its fused-ring analog, benzimidazole. Imidazole has a melting point of approximately 90 °C and is highly soluble in water (633 g/L).[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGPTukSfquU_rdAJLpc5BahXT2auIUkgD7XE1P72dNenYD6-jA2SVU1nqmtSDv6Z1m9vgoC58HIB05n3g_tG4gOjHbMzc9EWovJnVJALKiX89exi9sVIBvupvCuSiLcuO1i)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEdFn_o78GRiIC-YmI-y77Qx6b2PjLdV6OWXcs8PqKqqFpB22nfHXFgm4m-FWo4nNddwDHY7s_gXuzFdqN8TJlkrIpJzL-IpYGLAwCfTFQJxJOvW9u54OSOd93yuoQexxb88fM4mu4EiZKVkz24DvupZEH11kvTGFV79GCqiGzlQkFw6bQ%3D)] In contrast, benzimidazole has a much higher melting point of 170-172 °C and is only sparingly soluble in cold water, complicating its use in aqueous formulations and requiring more energy-intensive processing conditions.[[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGapiRE4z943huMbHJH5FUOvVITd9UUcxjpYaJaOLggOTxWwZ__tG8DQ2QSXfzVT-JFH9kwlF888WmvESB1skXwDVcotwlhvKDd_KHrjaqv1_l9HymNYgesCg6-LdYZyc8ywn4Z)] The lower melting point of imidazole also facilitates its use in melt-phase reactions and formulations.
| Evidence Dimension | Melting Point & Water Solubility |
| Target Compound Data | 90 °C; 633 g/L |
| Comparator Or Baseline | Benzimidazole: 170-172 °C; Sparingly soluble |
| Quantified Difference | ~80 °C lower melting point and significantly higher water solubility than Benzimidazole |
| Conditions | Standard atmospheric pressure. |
For aqueous-based formulations or processes where low-temperature handling is critical, imidazole's physical properties reduce energy costs, simplify dissolution, and improve overall process efficiency.
While plain imidazole is a modest corrosion inhibitor, it serves as a critical baseline and precursor for more complex derivatives. In one study on carbon steel in alkaline district heating water, optimizing the imidazole concentration to 500 ppm achieved a high inhibition efficiency of 91.7%.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGE8SaMquCJ84pq1nDJ6B44ozS7rpZx-qzdI8PTgKiBz5YIL97QEIH2VUleYn-QIXBleOEuJ1qeHDwhjkq_Kt48VK81TaQtIwC2JD_Jpk14g3FvjdSdU2ZbYBuccGF0MgUyE-GrhlHZbY_1eg%3D%3D)] Comparatively, studies on more complex imidazole derivatives like benzimidazole often show higher efficiencies under specific conditions; for instance, benzimidazole reached 95.4% efficiency on copper in 1 M HCl.[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7RMDBmSmHgqBpBrE9739n4ulhMfBkQbjQfa4JQLruhge61_yxj1Ox-HNKLLh5tw0qFIJGa3GixQntU20BZNvgWyyppXCs78Qq1QDQvhlBYmJf4QUCsKCY9k2pyeOWJC2wq6LbHI9Pi_nT5v3q0oDaX5Pn7G0F1kM7Ga2jmln32Rnau2VEsgrP9WwfLI3EtoyE0rmIt3N6m3NEJRInhwulJWIi6Few0Sc8lLSZNXMjbiparBD1te6u7-EHbKIrejBgY_aB6VX7kvQQKdahKIbNnSBh6TFEywEnhObNlg%3D%3D)] However, this highlights that the core imidazole structure is highly effective and provides a cost-effective and tunable platform for developing specialized inhibitor formulations.
| Evidence Dimension | Corrosion Inhibition Efficiency (%) |
| Target Compound Data | 91.7% (on carbon steel weldment in alkaline water at 500 ppm) |
| Comparator Or Baseline | Benzimidazole: 95.4% (on copper in 1 M HCl at 0.0005 M) |
| Quantified Difference | Comparable high-level performance, demonstrating the core structure's utility. |
| Conditions | Target: Alkaline district heating water[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGE8SaMquCJ84pq1nDJ6B44ozS7rpZx-qzdI8PTgKiBz5YIL97QEIH2VUleYn-QIXBleOEuJ1qeHDwhjkq_Kt48VK81TaQtIwC2JD_Jpk14g3FvjdSdU2ZbYBuccGF0MgUyE-GrhlHZbY_1eg%3D%3D)]. Comparator: 1 M HCl[[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQH7RMDBmSmHgqBpBrE9739n4ulhMfBkQbjQfa4JQLruhge61_yxj1Ox-HNKLLh5tw0qFIJGa3GixQntU20BZNvgWyyppXCs78Qq1QDQvhlBYmJf4QUCsKCY9k2pyeOWJC2wq6LbHI9Pi_nT5v3q0oDaX5Pn7G0F1kM7Ga2jmln32Rnau2VEsgrP9WwfLI3EtoyE0rmIt3N6m3NEJRInhwulJWIi6Few0Sc8lLSZNXMjbiparBD1te6u7-EHbKIrejBgY_aB6VX7kvQQKdahKIbNnSBh6TFEywEnhObNlg%3D%3D)]. |
Procurement of imidazole is justified as a primary, cost-effective component for formulating corrosion inhibitors, offering proven high performance that is competitive with more complex, and potentially more expensive, derivatives like benzimidazole.
Due to its conjugate acid pKa of ~7.0, imidazole is a primary choice for preparing biological buffers that need to maintain a stable pH environment close to physiological conditions (pH 7.2-7.4). Unlike substitutes such as pyridine or pyrazole, its buffering range is ideally centered for enzyme assays, protein purification, and cell culture media.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGkixib-30CR9ztw4Agk_sJAH76BTSF7CnMTfAYtOYRIjSdO-3CXO2tJinjauR4huvQFgchlsoHzLh7uf-tQLX3pqMo8KkSSEiBMp_AOeGNo0AOBUkpuCITpRAGDnXBBQ%3D%3D)]
The defined basicity and reactivity of the imidazole ring make it a foundational building block in synthesizing numerous APIs, particularly antifungal agents (e.g., ketoconazole) and antiprotozoal drugs (e.g., metronidazole).[[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQERpbTx3UZ2AqALQ7ngsLhWwg_NKyoDlgTOQOM6WNI0va2hkqbSKrvfFuetCV_lvZEJfu6l27Q2YkaBZquAJudJMrETKHVgPraL1awj224W5HPGkbZhkeVDDso8kvakVTj8jaBbSEXq1CgurXkxBVnpTaMVRAMVsU61dnUIWVE-_bmAUnpZaWR6_pX-5nBs_GyRXwpFR3RIJidyjX61FcIJvZvCFYLWqIdkn-Av)] Its ability to be readily N-alkylated also makes it a key precursor for a wide range of imidazolium-based ionic liquids, valued for their tunable properties as solvents and electrolytes.
With demonstrated high inhibition efficiency (91.7%) in alkaline water systems, imidazole is a cost-effective and reliable primary component for anti-corrosion formulations used in industrial heating, cooling, and water transport systems.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGE8SaMquCJ84pq1nDJ6B44ozS7rpZx-qzdI8PTgKiBz5YIL97QEIH2VUleYn-QIXBleOEuJ1qeHDwhjkq_Kt48VK81TaQtIwC2JD_Jpk14g3FvjdSdU2ZbYBuccGF0MgUyE-GrhlHZbY_1eg%3D%3D)] Its high water solubility and favorable melting point simplify the blending and formulation process compared to less soluble analogs like benzimidazole.
As a ligand, the 1,3-nitrogen arrangement of imidazole provides a specific coordination vector and steric profile that is essential for directing the self-assembly of certain MOF and coordination polymer structures.[[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmZc9uhV82ojunrAE8A8hA7Hwty4wwkQw6jpKYcaFxeKSV1aUiLqEt2NejwcVQtqB1BGNJuyItddCSsdDXKp74FEAcnizDz3b1_VMqTjgv3DfnTPyxpuzeyBurrCb4NC3VIKuO1ZIwVPa8kR2KrU1cPBJuaWi4W1UwVCTENFqoeAErMtMIDMHXM_mccSOJUADv6SyG0myqkeZhq_1Q2QYomZdRRu-FzUzBSQhBlukaTWG9VcO9B1ZH0QcEs20d5o5BIMDISivcFCJ3SSZ7_ErsuAdFgcGj6mXVctT6sOEa9BsbmAKgJdgvz8450iMsGBF-fLnx2XsxTXypQQ%3D%3D)] Researchers requiring these specific topologies cannot substitute imidazole with 1,2-diazoles (pyrazoles) without fundamentally altering the resulting framework and its properties.
Corrosive;Irritant;Health Hazard